2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Overview
Description
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is an organic compound that features both a dimethylamino group and a pyridine ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine typically involves the reaction of a pyridine derivative with a dimethylamino reagent. One common method might include the alkylation of 4-pyridylamine with a dimethylaminoalkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. This might include continuous flow synthesis or batch processing with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyridine or dimethylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including as potential treatments for neurological disorders.
Industry
In the industrial sector, these compounds can be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-Dimethylamino)-2-(pyridin-3-YL)ethylamine
- 2-(N,N-Dimethylamino)-2-(pyridin-2-YL)ethylamine
Uniqueness
The position of the dimethylamino group and the pyridine ring can significantly influence the compound’s reactivity and biological activity. The 4-position pyridine derivative might have different binding affinities and reactivity compared to its 2- or 3-position counterparts.
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUPYCUQJHUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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